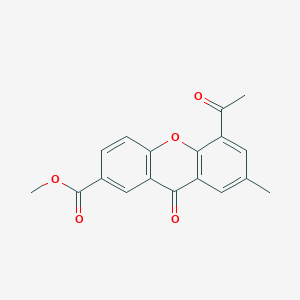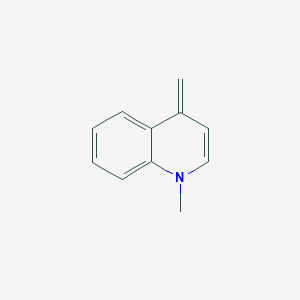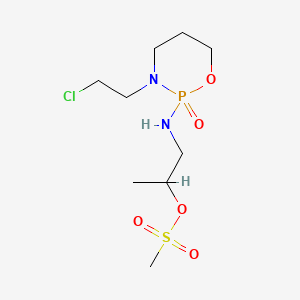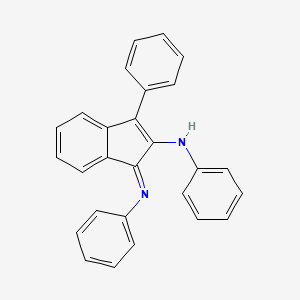![molecular formula C32H66O B14660223 7-{[(2-Hexyldecyl)oxy]methyl}pentadecane CAS No. 50639-17-3](/img/structure/B14660223.png)
7-{[(2-Hexyldecyl)oxy]methyl}pentadecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-{[(2-Hexyldecyl)oxy]methyl}pentadecane is an organic compound with the molecular formula C32H66O . It consists of 32 carbon atoms, 66 hydrogen atoms, and 1 oxygen atom . This compound is characterized by its long hydrocarbon chains and an ether functional group, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-{[(2-Hexyldecyl)oxy]methyl}pentadecane typically involves the reaction of 2-hexyldecanol with 7-bromomethylpentadecane under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction to form the ether linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and solvents.
Analyse Des Réactions Chimiques
Types of Reactions
7-{[(2-Hexyldecyl)oxy]methyl}pentadecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: Reduction reactions can convert the ether group to an alcohol.
Substitution: The ether linkage can be cleaved under acidic or basic conditions to form the corresponding alcohols and alkyl halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be employed.
Major Products Formed
Oxidation: Alcohols, aldehydes, carboxylic acids.
Reduction: Alcohols.
Substitution: Alcohols and alkyl halides.
Applications De Recherche Scientifique
7-{[(2-Hexyldecyl)oxy]methyl}pentadecane has various applications in scientific research:
Chemistry: Used as a model compound to study etherification reactions and the behavior of long-chain hydrocarbons.
Biology: Investigated for its potential role in biological membranes and lipid bilayers due to its amphiphilic nature.
Medicine: Explored for its potential use in drug delivery systems, particularly in the formulation of lipophilic drugs.
Industry: Utilized in the production of surfactants, lubricants, and other specialty chemicals.
Mécanisme D'action
The mechanism by which 7-{[(2-Hexyldecyl)oxy]methyl}pentadecane exerts its effects is primarily related to its amphiphilic structure. The long hydrocarbon chains interact with hydrophobic environments, while the ether linkage provides a degree of polarity. This dual nature allows the compound to integrate into lipid bilayers, potentially affecting membrane fluidity and permeability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7-{[(2-Octyldecyl)oxy]methyl}pentadecane
- 7-{[(2-Decyldodecyl)oxy]methyl}pentadecane
- 7-{[(2-Dodecylhexadecyl)oxy]methyl}pentadecane
Uniqueness
7-{[(2-Hexyldecyl)oxy]methyl}pentadecane is unique due to its specific chain length and ether linkage, which confer distinct physical and chemical properties. Compared to similar compounds, it may exhibit different solubility, melting points, and reactivity, making it suitable for specific applications in research and industry.
Propriétés
Numéro CAS |
50639-17-3 |
|---|---|
Formule moléculaire |
C32H66O |
Poids moléculaire |
466.9 g/mol |
Nom IUPAC |
7-(2-hexyldecoxymethyl)pentadecane |
InChI |
InChI=1S/C32H66O/c1-5-9-13-17-19-23-27-31(25-21-15-11-7-3)29-33-30-32(26-22-16-12-8-4)28-24-20-18-14-10-6-2/h31-32H,5-30H2,1-4H3 |
Clé InChI |
BHFUIYPKSPIREE-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC(CCCCCC)COCC(CCCCCC)CCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


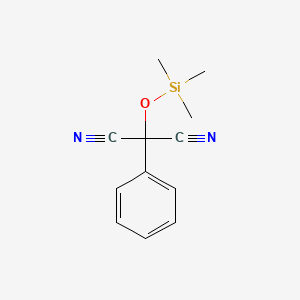
![Ethyl 6-azabicyclo[3.2.2]non-8-ene-6-carboxylate](/img/structure/B14660146.png)
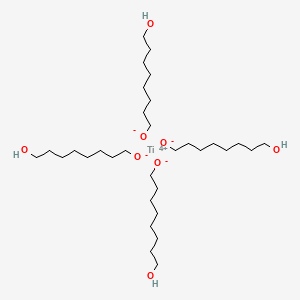

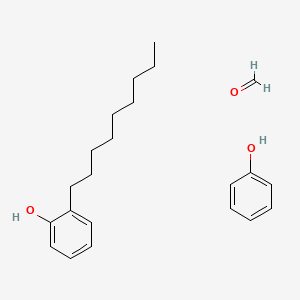
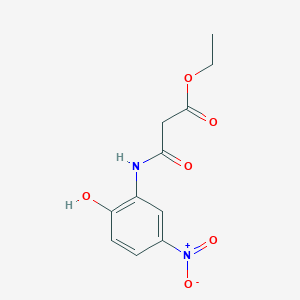
![N,N-Diethylbicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B14660176.png)
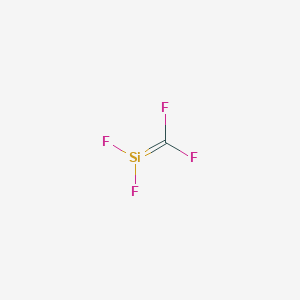
![(Z)-but-2-enedioic acid;3-[2-hydroxy-3-(propan-2-ylamino)propoxy]benzonitrile](/img/structure/B14660182.png)
